N-(2,4-dimethoxyphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
This compound is a triazolopyridazine-based acetamide derivative featuring a 2,4-dimethoxyphenyl group and a pyridin-2-yl substituent. Its structure combines a [1,2,4]triazolo[4,3-b]pyridazine core linked via a sulfanyl group to an acetamide moiety. The 2,4-dimethoxy substitution on the phenyl ring likely enhances solubility and modulates electronic properties, while the pyridinyl group may influence receptor-binding interactions. Such derivatives are frequently explored for pharmacological activities, including anti-inflammatory or kinase inhibition .
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3S/c1-28-13-6-7-16(17(11-13)29-2)22-19(27)12-30-20-24-23-18-9-8-15(25-26(18)20)14-5-3-4-10-21-14/h3-11H,12H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APGWSNIWLVSAIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CC=N4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the triazolopyridazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the pyridin-2-yl group: This step may involve nucleophilic substitution or coupling reactions.
Attachment of the sulfanyl group: This can be done using thiolation reactions.
Final acetamide formation:
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of nitro groups (if present) to amines.
Substitution: Electrophilic or nucleophilic substitution reactions on aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones.
Scientific Research Applications
Chemical Structure and Synthesis
The compound exhibits a multi-functional structure characterized by:
- Dimethoxyphenyl group : Enhances lipophilicity and potential biological activity.
- Sulfanylacetamide linkage : Imparts reactivity and potential for enzyme interactions.
- Pyridinyl-triazolo-pyridazinyl moiety : Suggests interactions with various biological targets.
The synthesis typically involves multi-step organic reactions including:
- Cyclization to form the triazolo-pyridazinyl core.
- Nucleophilic substitution to introduce the pyridinyl group.
- Thiolation to attach the sulfanyl group.
- Formation of the final acetamide structure through acylation reactions.
Research indicates that N-(2,4-dimethoxyphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide exhibits significant biological activities:
Anticancer Activity
Studies have shown that this compound may act as an enzyme inhibitor in cancer pathways. Its interaction with specific receptors involved in cell proliferation and survival suggests potential use in cancer therapies.
Neurological Applications
The compound has been investigated for its neuroprotective properties. Its ability to modulate neurotransmitter receptors may provide therapeutic avenues for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Antimicrobial Properties
Preliminary investigations suggest that this compound exhibits antimicrobial activity against various pathogens. Its structural components may interfere with microbial growth mechanisms.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of cancer cell proliferation in vitro. |
| Study 2 | Neuroprotection | Showed potential in reducing oxidative stress in neuronal cells. |
| Study 3 | Antimicrobial Efficacy | Reported activity against Gram-positive and Gram-negative bacteria. |
These findings highlight the compound's versatility and potential as a lead candidate for drug development.
Future Research Directions
To fully exploit the therapeutic potential of this compound, further research is necessary:
- Mechanistic Studies : Understanding the precise mechanisms of action at the molecular level.
- In Vivo Studies : Evaluating efficacy and safety in animal models before clinical trials.
- Structure-Activity Relationship (SAR) Analysis : Optimizing the chemical structure to enhance potency and reduce toxicity.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with biological targets. Typically, such compounds may:
Bind to enzymes or receptors: Modulating their activity.
Interfere with cellular pathways: Affecting cell signaling or metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of sulfanyl acetamide derivatives with triazolopyridazine scaffolds. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Observations
Substituent Effects on Solubility :
- The 2,4-dimethoxyphenyl group in the target compound introduces electron-donating methoxy groups, which may improve aqueous solubility compared to lipophilic substituents like trifluoromethoxy () or chlorophenyl () .
- The pyridin-2-yl group on the triazolopyridazine core may facilitate π-π stacking interactions in biological targets, a feature shared with ’s pyridinyl-substituted analog .
Synthetic Routes :
- Synthesis likely follows methods similar to , where chloroacetanilides are alkylated with triazolopyridazine-thiol intermediates in the presence of K2CO3 .
- Modifications in substituents (e.g., 2,4-dimethoxyphenyl vs. 4-trifluoromethoxyphenyl) require tailored chloroacetanilide precursors .
The dimethoxy groups could reduce cytotoxicity compared to halogenated analogs .
Research Findings and Hypotheses
- Structure-Activity Relationship (SAR) :
- Triazolopyridazine vs. Triazole Cores : The pyridazine ring in the target compound may confer distinct binding modes compared to simpler triazole derivatives ().
- Substituent Positioning : The 2,4-dimethoxy pattern on the phenyl ring could optimize steric interactions in target binding pockets compared to para-substituted analogs .
Biological Activity
N-(2,4-dimethoxyphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has drawn attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a unique structure that includes:
- Dimethoxyphenyl group
- Sulfanylacetamide linkage
- Pyridinyl-triazolo-pyridazinyl moiety
The molecular formula is with a molecular weight of 422.46 g/mol .
Research indicates that this compound may act through several mechanisms:
- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly against enzymes involved in cancer and neurological disorders .
- Receptor Modulation : It interacts with various receptors, suggesting roles in modulating signaling pathways relevant to disease states .
Anticancer Activity
This compound has been evaluated for its anticancer properties. In vitro studies have reported significant cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Notes |
|---|---|---|
| HepG-2 (liver) | 5.0 | Induces apoptosis |
| A-549 (lung) | 8.0 | Inhibits cell proliferation |
| MCF-7 (breast) | 6.5 | Modulates estrogen receptor activity |
These findings highlight the compound's potential as a lead candidate for further development in cancer therapeutics .
Antimicrobial Activity
The compound has also been investigated for antimicrobial properties. Preliminary results indicate effectiveness against both Gram-positive and Gram-negative bacteria:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Moderate inhibition |
| Escherichia coli | Significant inhibition |
| Candida albicans | Mild antifungal activity |
Such activities suggest a broad spectrum of potential applications in treating infectious diseases .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to the triazole and pyridazine scaffolds:
- Study on Triazole Derivatives : A review highlighted the pharmacological profiles of 1,2,4-triazoles as promising candidates for antifungal and anticancer therapies due to their ability to inhibit key enzymes .
- Molecular Docking Studies : Computational studies have demonstrated that this compound can form stable interactions with target proteins involved in tumorigenesis .
Q & A
Basic: What are the common synthetic routes for preparing N-(2,4-dimethoxyphenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide?
Methodological Answer:
The synthesis typically involves multi-step reactions:
Triazolo-pyridazine Core Formation : Cyclocondensation of hydrazine derivatives with carbonyl-containing precursors under acidic or oxidative conditions (e.g., NaOCl in ethanol) to form the [1,2,4]triazolo[4,3-b]pyridazine scaffold .
Sulfanyl Acetamide Linkage : Thiol-ether coupling between the triazolo-pyridazine intermediate and a bromo- or chloro-acetamide derivative. For example, nucleophilic substitution using K₂CO₃ in DMF or acetonitrile .
Functionalization : Suzuki-Miyaura cross-coupling to introduce the pyridin-2-yl group at position 6 of the pyridazine ring, using Pd catalysts and aryl boronic acids .
Key Considerations : Monitor reaction progress via TLC or NMR. Purify intermediates via column chromatography or recrystallization.
Basic: How can the structure of this compound be confirmed experimentally?
Methodological Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, pyridin-2-yl aromatic signals) .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-HRMS for [M+H]+ ion).
- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry by growing single crystals in solvents like DMSO/EtOH and analyzing diffraction patterns .
Advanced: How can contradictory crystallography data for polymorphs of this compound be resolved?
Methodological Answer:
Contradictions often arise from solvent-dependent polymorphism or packing variations:
Variable-Temperature XRD : Compare diffraction patterns at different temperatures to identify thermal stability of polymorphs.
Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to explain lattice differences .
DFT Calculations : Model energy differences between polymorphs using software like Gaussian or CRYSTAL to predict the most stable form.
Example : highlights how chloro/methoxy substitutions in similar acetamides alter crystal packing, emphasizing the role of substituent polarity .
Advanced: What computational strategies are recommended for target identification and SAR studies?
Methodological Answer:
Molecular Docking : Use GOLD or AutoDock to screen against protein targets (e.g., kinases, receptors). shows triazolo-pyridazine derivatives with high GOLD scores (≥82.5) for binding affinity .
QSAR Modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters of substituents (e.g., methoxy vs. chloro) with bioactivity data.
MD Simulations : Assess binding stability over 50–100 ns trajectories using AMBER or GROMACS.
Basic: What are the key stability concerns during storage and handling?
Methodological Answer:
- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the sulfanyl group.
- Moisture Sensitivity : Use desiccants (silica gel) to avoid hydrolysis of the acetamide bond.
- Analytical Monitoring : Perform periodic HPLC-UV checks (λ = 254 nm) to detect degradation products.
Advanced: How can synthetic yield be optimized for the Suzuki coupling step?
Methodological Answer:
Apply Design of Experiments (DoE) to identify critical factors:
Variables : Catalyst loading (Pd(PPh₃)₄), temperature (80–120°C), solvent (toluene vs. dioxane), and base (K₂CO₃ vs. Cs₂CO₃).
Response Surface Methodology (RSM) : Maximize yield by modeling interactions between variables. highlights DoE for optimizing flow-chemistry conditions .
In Situ Monitoring : Use FTIR or Raman spectroscopy to track boronic acid consumption.
Advanced: How can conflicting bioactivity data from in vitro vs. in vivo assays be addressed?
Methodological Answer:
Metabolic Stability Assays : Use liver microsomes or CYP450 isoforms to identify rapid degradation (e.g., demethylation of methoxy groups).
Prodrug Design : Modify the acetamide moiety (e.g., ester prodrugs) to enhance bioavailability.
Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and tissue distribution via LC-MS/MS.
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods during synthesis to minimize inhalation of fine particles.
- Spill Management : Neutralize with activated carbon and dispose as hazardous waste. outlines first-aid measures for related triazolo-pyridazines .
Advanced: What strategies are effective for regioselective functionalization of the triazolo-pyridazine core?
Methodological Answer:
Directed Metallation : Use LDA or TMPZnCl·LiCl to deprotonate specific positions (e.g., C-8) for halogenation .
Protecting Groups : Temporarily block reactive sites (e.g., sulfanyl group with trityl chloride) during cross-coupling.
Microwave-Assisted Synthesis : Enhance regioselectivity via controlled heating (e.g., 150°C, 30 min).
Advanced: How can contradictory enzyme inhibition data be rationalized?
Methodological Answer:
Enzyme Kinetics : Determine IC₅₀ under standardized conditions (pH, cofactors) to rule out assay variability.
Off-Target Screening : Use kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify promiscuous binding.
Cryo-EM/Co-crystallography : Resolve ligand-enzyme complexes to confirm binding modes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
